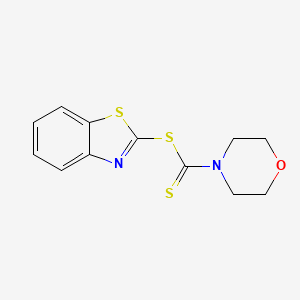

![molecular formula C9H13NO3 B14079119 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is a compound that belongs to the catecholamine family. Catecholamines are organic compounds that play a crucial role as neurotransmitters and hormones in the body. This particular compound is characterized by the presence of isotopic labels, which makes it valuable for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol typically involves the following steps:

Starting Material: The synthesis begins with a benzene-1,2-diol derivative.

Isotopic Labeling:

Hydroxylation and Methylation: The aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the incorporation of isotopic labels with high precision.

Analyse Des Réactions Chimiques

Types of Reactions

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its original catechol form.

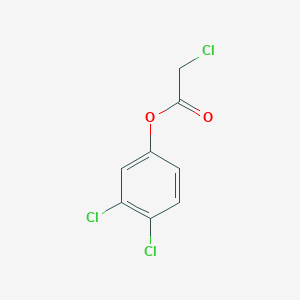

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Zinc/AcOH or triphenylphosphine.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Catechols.

Substitution: Ethers or esters.

Applications De Recherche Scientifique

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol is used in various scientific research fields:

Chemistry: As a labeled compound, it is used in tracer studies to understand reaction mechanisms.

Biology: It helps in studying metabolic pathways and neurotransmitter functions.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the development of diagnostic tools and imaging agents

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It mimics the action of natural catecholamines, leading to the activation of signaling pathways that regulate physiological responses like heart rate and blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adrenaline: A natural catecholamine with similar structure but without isotopic labels.

Noradrenaline: Another natural catecholamine with a slightly different side-chain structure.

Dopamine: A precursor to adrenaline and noradrenaline with a simpler structure.

Uniqueness

The uniqueness of 4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies .

Propriétés

Formule moléculaire |

C9H13NO3 |

|---|---|

Poids moléculaire |

186.18 g/mol |

Nom IUPAC |

4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i5+1,9+1,10+1 |

Clé InChI |

UCTWMZQNUQWSLP-CWIKHUNQSA-N |

SMILES isomérique |

C[15NH][13CH2][13CH](C1=CC(=C(C=C1)O)O)O |

SMILES canonique |

CNCC(C1=CC(=C(C=C1)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)

![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)

![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)